

chemical structure and properties of diaminomaleonitrile

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Compound of Interest

Compound Name: *Diaminomaleonitrile*

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Diaminomaleonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, is a versatile and highly reactive organic compound. Its unique structure, featuring two amino groups and two nitrile groups attached to a central carbon-carbon double bond, makes it a critical starting material and intermediate in a wide array of chemical syntheses. This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and key reactions of **diaminomaleonitrile**, with a particular focus on its applications in the synthesis of heterocyclic compounds and its significance in prebiotic chemistry. Detailed experimental protocols for its synthesis and key transformations are provided, along with a comprehensive summary of its physicochemical and spectral properties.

Chemical Structure and Nomenclature

Diaminomaleonitrile is systematically named (2Z)-2,3-diaminobut-2-enedinitrile.[1] The '(Z)' designation indicates that the amino groups are on the same side of the carbon-carbon double bond (cis-configuration).[2] This configuration is crucial for many of its subsequent cyclization reactions.

Molecular Formula: $C_4H_4N_4$ [\[1\]](#)

Structure:

Synonyms:

- DAMN[\[1\]](#)
- Hydrogen cyanide tetramer[\[2\]](#)
- 2,3-Diaminomaleonitrile[\[2\]](#)
- 1,2-Diamino-1,2-dicyanoethylene[\[1\]](#)

CAS Number: 1187-42-4[\[1\]](#)

Physicochemical and Spectroscopic Properties

Diaminomaleonitrile is typically a white to brown crystalline powder.[\[3\]](#)[\[4\]](#) It is sensitive to prolonged exposure to air and light.[\[3\]](#)

Physical Properties

Property	Value	Reference(s)
Molar Mass	108.104 g·mol ⁻¹	[2]
Melting Point	178–179 °C (decomposes)	[2]
Appearance	White to brown crystalline powder	[3] [4]
Density	1.36 g/cm ³ (estimate)	[5]

Solubility

Solvent	Solubility	Reference(s)
Water	5 g/L (25 °C)	[5]
Methanol	Soluble	[6]
Ethanol	Soluble	[6]
Dimethylformamide (DMF)	Soluble	[6]
Dimethyl sulfoxide (DMSO)	Soluble	[6]
Ethyl Ether	Slightly soluble	[6]
Dioxane	Slightly soluble	[6]
Benzene	Insoluble	[6]
Acetone	Insoluble	[6]
Xylene	Insoluble	[6]
Toluene	Insoluble	[6]
Carbon Disulfide	Insoluble	[6]

Spectroscopic Data

Technique	Data	Reference(s)
UV-Vis (Acetonitrile)	$\lambda_{\text{max}} \approx 335 \text{ nm}, 481 \text{ nm}$	[7]
IR (KBr pellet)	$\nu \text{ (cm}^{-1}\text{): } 3465, 3425, 3348, 3294 \text{ (N-H stretching); } 2237, 2200 \text{ (C}\equiv\text{N stretching); } 1613 \text{ (C=C stretching)}$	[1]
^1H NMR (DMSO- d_6)	$\delta \text{ (ppm): } \sim 7.94 \text{ (broad s, 4H, NH}_2\text{)}$	[1]
^{13}C NMR (DMSO- d_6)	$\delta \text{ (ppm): } \sim 114 \text{ (C}\equiv\text{N), } \sim 103 \text{ (C=C)}$	[1][8]

Crystal Structure

The crystal structure of **diaminomaleonitrile** has been determined by X-ray diffraction. The Cambridge Crystallographic Data Centre (CCDC) deposition number is 132834.[1] This confirms the cis conformation of the amino groups.[9]

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	7.96 Å
b	6.33 Å
c	10.45 Å
β	110.3°
Z	4

Synthesis of Diaminomaleonitrile

Diaminomaleonitrile is formed by the oligomerization of hydrogen cyanide.[2] Several laboratory-scale syntheses have been developed.

Experimental Protocol: Synthesis from Aminomalononitrile p-Toluenesulfonate

This procedure is adapted from Organic Syntheses.[10]

Caution: This preparation should be carried out in a well-ventilated fume hood as hydrogen cyanide may be evolved.

Materials:

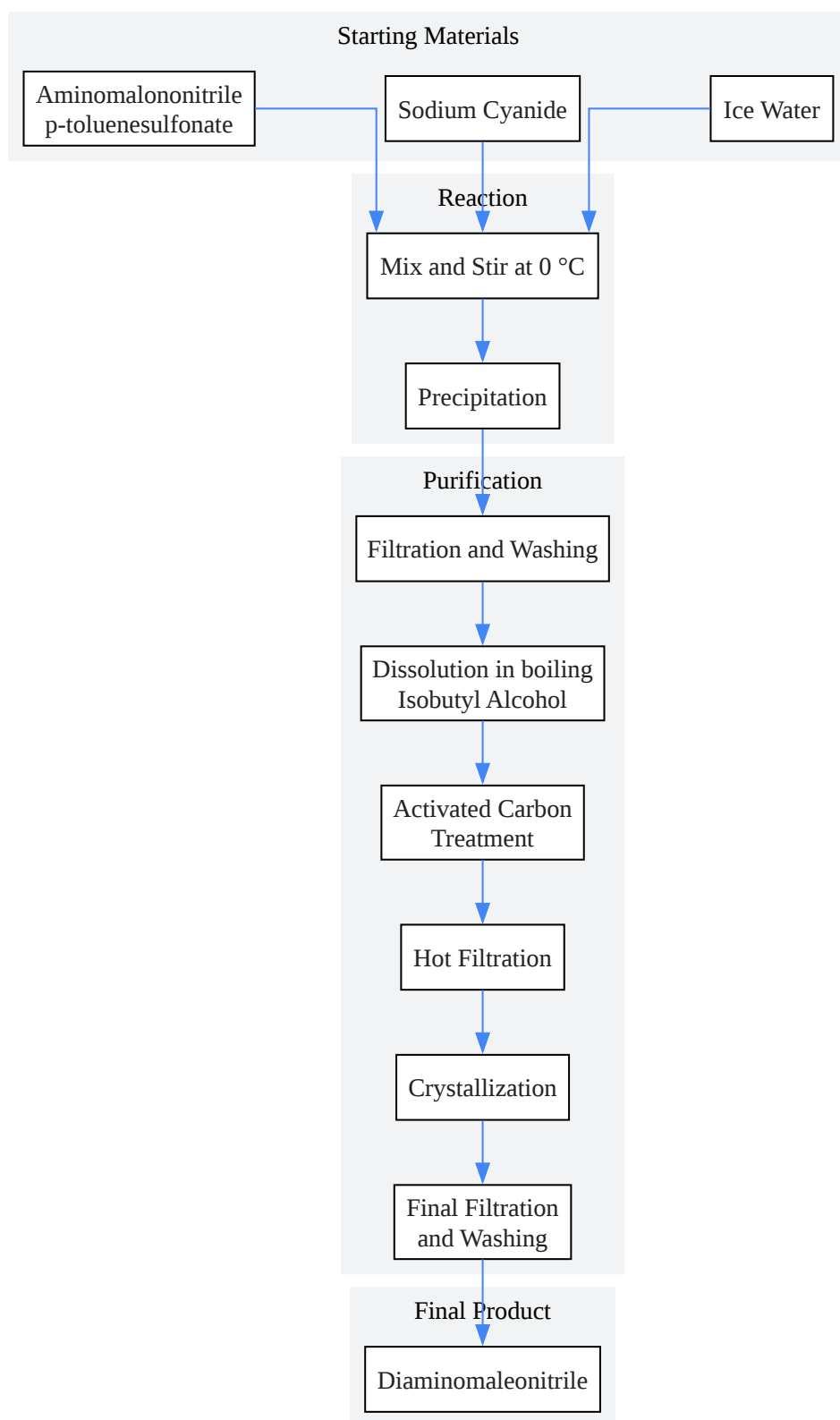
- Aminomalononitrile p-toluenesulfonate (10.0 g, 0.0395 mol)
- Sodium cyanide (10.0 g, 0.204 mol)
- Deionized water

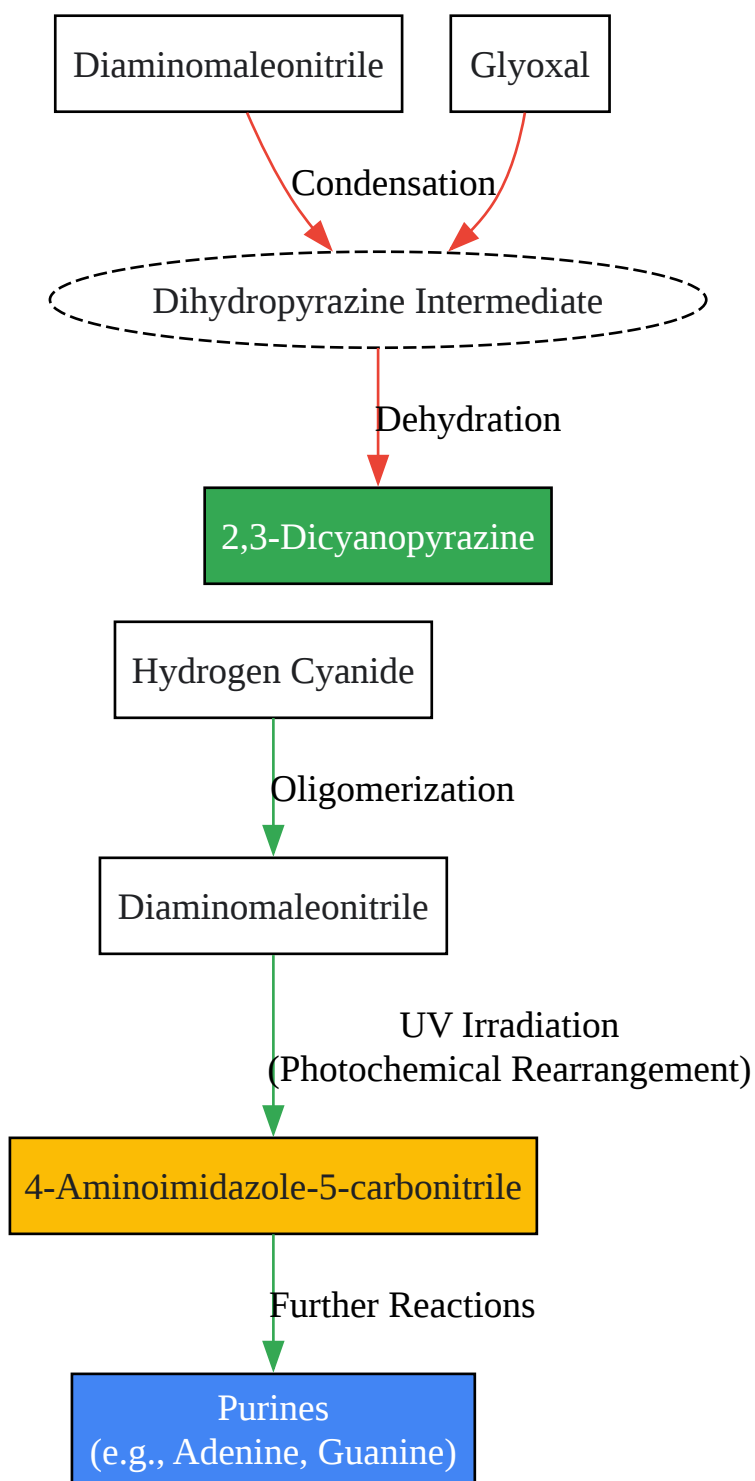
- Isobutyl alcohol
- Activated carbon (Darco)
- Celite filter aid

Procedure:

- Cool a stirred suspension of 10.0 g of aminomalononitrile p-toluenesulfonate in 20 mL of water to 0 °C in an ice bath.
- Prepare a solution of 10.0 g of sodium cyanide in 30 mL of ice-cold water.
- Add the sodium cyanide solution to the stirred suspension.
- One minute after the addition, collect the precipitated product by filtration and wash it with 20 mL of ice water.
- Immediately dissolve the solid in 30 mL of boiling isobutyl alcohol.
- Add 0.4 g of activated carbon to the solution and stir. Note: Add the carbon carefully to avoid frothing.
- Filter the hot mixture rapidly through a pad of 10 g of Celite.
- Wash the filter cake with 10 mL of hot isobutyl alcohol.
- Allow the filtrate to cool to crystallize the product.
- Collect the crystals by filtration and wash with 10 mL of isobutyl alcohol.
- The yield is typically 0.95–1.1 g (22–26%) of white needles with a melting point of 181–183 °C (decomposes).

Logical Workflow for Synthesis of **Diaminomaleonitrile**





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